

Spectroscopic Analysis of p-Phenolsulfonate Salts: A Comparative Guide

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Compound of Interest

Compound Name: Disodium *p*-phenolsulfonate

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A detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of sodium *p*-phenolsulfonate and its analogues, sodium benzenesulfonate and sodium 4-methylbenzenesulfonate. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectral data, experimental protocols, and structural correlations.

Introduction

Disodium *p*-phenolsulfonate and related aromatic sulfonate salts are important compounds in various industrial and pharmaceutical applications. A thorough understanding of their molecular structure is crucial for quality control, reaction monitoring, and drug development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques that provide detailed information about the chemical structure and functional groups present in a molecule. This guide presents a comparative analysis of the NMR and IR spectral data for sodium *p*-phenolsulfonate (used as a proxy for the disodium salt due to data availability) and two relevant alternatives: sodium benzenesulfonate and sodium 4-methylbenzenesulfonate.

Data Presentation

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for the three compounds.

Table 1: ^1H NMR Chemical Shift Data (ppm)

Compound	Aromatic Protons (ortho to -SO ₃ ⁻)	Aromatic Protons (meta to -SO ₃ ⁻)	Other Protons
Sodium p-phenolsulfonate dihydrate*	~7.7 (d)	~6.9 (d)	-
Sodium benzenesulfonate	~7.9 (m)	~7.5 (m)	-
Sodium 4-methylbenzenesulfonate	~7.7 (d)	~7.2 (d)	~2.4 (s, -CH ₃)

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for **disodium p-phenolsulfonate**. Chemical shifts are approximate and can vary with solvent and concentration. d = doublet, m = multiplet, s = singlet.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	C-SO ₃ ⁻	C-OH / C-H	C-CH ₃	Aromatic Carbons
Sodium p-phenolsulfonate dihydrate*	~140	~158 (C-OH)	-	~117, ~128
Sodium benzenesulfonate	~146	-	-	~126, ~129, ~132
Sodium 4-methylbenzenesulfonate	~143	-	~21	~126, ~130, ~140

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for **disodium p-phenolsulfonate**. Chemical shifts are approximate and can vary with solvent and concentration.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional Group	Sodium p-phenolsulfonate dihydrate*	Sodium benzenesulfonate	Sodium 4-methylbenzenesulfonate
O-H Stretch (Phenol & Water)	3700-3200 (broad)	-	-
Aromatic C-H Stretch	~3100-3000	~3100-3000	~3100-3000
S=O Asymmetric Stretch	~1200	~1180	~1180
S=O Symmetric Stretch	~1040	~1040	~1040
C-S Stretch	~700	~700	~700
Aromatic C=C Stretch	~1600, ~1500	~1600, ~1480	~1600, ~1500
C-O Stretch (Phenol)	~1260	-	-

*Data for monosodium p-phenolsulfonate dihydrate is used as a proxy for **disodium p-phenolsulfonate**.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid aromatic sulfonate salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

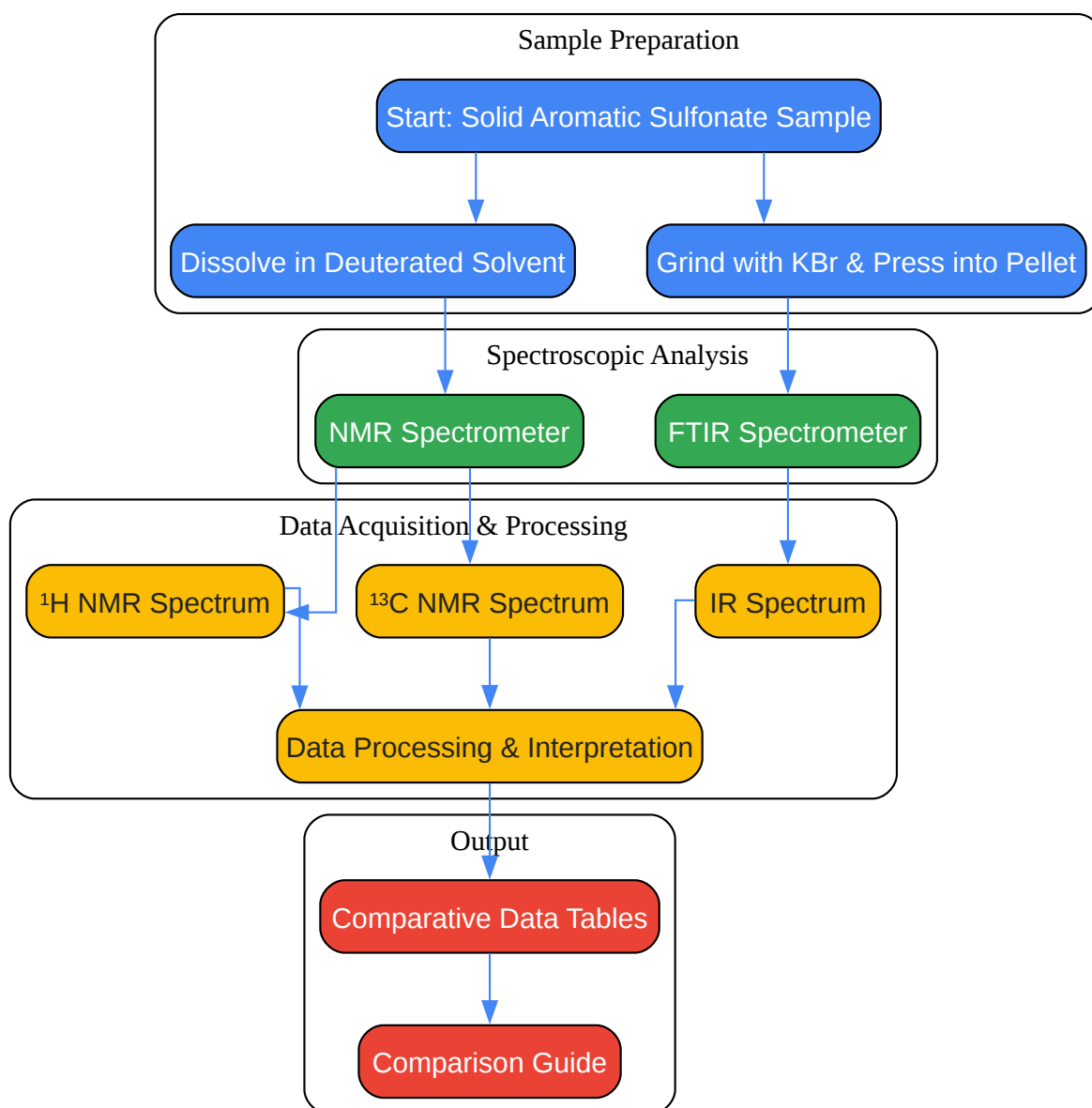
- **Sample Preparation:** Dissolve approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**

- Acquire a one-dimensional ^1H NMR spectrum.
- Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - This experiment typically requires a longer acquisition time and a greater number of scans compared to ^1H NMR.
 - Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of a pure KBr pellet.
 - Place the sample pellet in the spectrometer and record the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mandatory Visualization



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Caption: Experimental workflow for NMR and IR spectroscopic analysis.

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